molecular formula C26H24N2O6 B10856098 PD-1/PD-L1-IN-29

PD-1/PD-L1-IN-29

Cat. No.: B10856098
M. Wt: 460.5 g/mol
InChI Key: CUQPAAUFONWYPW-NRFANRHFSA-N
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Description

The Programmed Cell Death Protein 1 / Programmed Death-Ligand 1 (PD-1/PD-L1) Axis in Immunoregulation

Fundamental Principles of PD-1 and PD-L1 Co-inhibitory Signaling

The PD-1/PD-L1 pathway is a crucial immune checkpoint that plays a pivotal role in maintaining self-tolerance and modulating the duration and amplitude of immune responses. medchemexpress.comgenecards.orggenecards.org PD-1, a receptor expressed on the surface of activated T cells, B cells, and natural killer (NK) cells, acts as an immune "brake". medchemexpress.com When PD-1 binds to its ligands, PD-L1 (also known as B7-H1 or CD274) or PD-L2 (also known as B7-DC or CD273), it initiates a signaling cascade that suppresses T-cell activity. medchemexpress.comglpbio.commedchemexpress.com

This co-inhibitory signaling is essential for preventing autoimmunity and protecting tissues from damage during inflammatory responses. sigmaaldrich.comevitachem.com Upon engagement of PD-1 by PD-L1, the immunoreceptor tyrosine-based inhibitory motif (ITIM) and immunoreceptor tyrosine-based switch motif (ITSM) in the cytoplasmic tail of PD-1 become phosphorylated. This leads to the recruitment of the phosphatase SHP-2, which in turn dephosphorylates and inactivates key downstream signaling molecules of the T-cell receptor (TCR) and CD28 pathways. glpbio.com The ultimate effect is the inhibition of T-cell proliferation, cytokine production (such as IL-2), and survival, leading to a state of T-cell "exhaustion" or anergy. glpbio.comsigmaaldrich.com PD-L1 is broadly expressed on various cell types, including hematopoietic and non-hematopoietic cells, and its expression can be upregulated by inflammatory cytokines like interferon-gamma (IFN-γ). medchemexpress.comgenecards.orgglpbio.com

Role of the PD-1/PD-L1 Pathway in Tumor Immune Evasion Mechanisms

Cancer cells have ingeniously co-opted the PD-1/PD-L1 pathway to create an immunosuppressive tumor microenvironment and evade destruction by the host's immune system. genecards.orgmedchemexpress.commedchemexpress.eu Many types of tumor cells upregulate the expression of PD-L1 on their surface. medchemexpress.commedchemexpress.eu This overexpression of PD-L1 allows the cancer cells to engage with PD-1 on tumor-infiltrating lymphocytes (TILs), effectively deactivating these T cells and preventing them from mounting an effective anti-tumor response. sigmaaldrich.commedchemexpress.com

This mechanism of "adaptive immune resistance" allows the tumor to survive and proliferate despite being recognized by the immune system. medchemexpress.com The binding of tumor-expressed PD-L1 to PD-1 on cytotoxic T lymphocytes (CTLs) directly inhibits their ability to kill cancer cells. medchemexpress.comarctomsci.com Furthermore, this interaction can promote the differentiation of regulatory T cells (Tregs), which further suppress the anti-tumor immune response. medchemexpress.com The density of PD-L1 expression on tumor cells has been investigated as a potential biomarker to predict the clinical response to PD-1/PD-L1 blockade therapies. evitachem.comambeed.com

Rationale for Small Molecule Inhibition of PD-1/PD-L1 Interactions

Strategic Advantages of Small Molecule Inhibitors over Monoclonal Antibodies in Immune Checkpoint Blockade

While monoclonal antibodies (mAbs) targeting the PD-1/PD-L1 axis have demonstrated remarkable clinical success, they are not without limitations. arctomsci.com Small molecule inhibitors have emerged as a promising alternative, offering several strategic advantages. These advantages include potentially lower manufacturing costs, greater stability, and the convenience of oral administration, which can improve patient compliance.

From a pharmacokinetic perspective, small molecules generally exhibit better tumor penetration due to their lower molecular weight, allowing them to reach the tumor microenvironment more effectively. They may also have the ability to cross cellular membranes and target intracellular components of the PD-L1 pathway, an action not possible with large antibody molecules. Furthermore, small molecules typically have shorter half-lives, which could allow for better management of immune-related adverse events. The development of small molecule inhibitors also circumvents the potential for immunogenicity that can be associated with therapeutic antibodies.

Historical Context and Emergence of Small Molecule PD-1/PD-L1 Modulators

The development of small molecule inhibitors targeting the PD-1/PD-L1 interaction has been a significant focus of research following the clinical validation of this pathway by monoclonal antibodies. Initial efforts were challenging due to the relatively flat and expansive nature of the protein-protein interaction (PPI) surface between PD-1 and PD-L1, which lacks the deep, well-defined pockets typically targeted by small molecules.

A breakthrough came with the discovery of biphenyl-derived compounds by Bristol-Myers Squibb (BMS), such as BMS-202. These molecules were found to bind to a hydrophobic pocket on PD-L1, inducing its dimerization and preventing its interaction with PD-1. This discovery provided a crucial proof-of-concept and a structural basis for the rational design of subsequent small molecule inhibitors. Since then, extensive research has led to the development of various chemical scaffolds with improved potency and drug-like properties, heralding a new era in cancer immunotherapy.

Positioning of PD-1/PD-L1-IN-29 as a Potent Small Molecule Inhibitor

This compound, also known as S4-1, has emerged as a highly potent small molecule inhibitor of the PD-1/PD-L1 interaction. glpbio.com Preclinical data have demonstrated its significant potential as a therapeutic agent in cancer immunotherapy.

This compound exhibits a strong inhibitory effect on the PD-1/PD-L1 interaction with a half-maximal inhibitory concentration (IC₅₀) value of 6.1 nM. glpbio.com Its mechanism of action involves binding directly to PD-L1, which not only disrupts the interaction with PD-1 but also induces the dimerization and subsequent internalization of PD-L1. medchemexpress.com This dual action effectively removes the immunosuppressive ligand from the cell surface. Further research indicates that this compound promotes the localization of PD-L1 to the endoplasmic reticulum, facilitating its degradation. medchemexpress.commedchemexpress.com

In vitro studies have shown that this compound can enhance the cytotoxic activity of peripheral blood mononuclear cells (PBMCs) against tumor cells by blocking the PD-1/PD-L1 checkpoint and restoring the activation of immune cells. In vivo experiments using a mouse colorectal tumor model (MC38) demonstrated that intraperitoneal administration of this compound significantly inhibited tumor growth. These findings position this compound as a promising candidate for further development as a small molecule immune checkpoint inhibitor.

Interactive Data Table: Properties of this compound

PropertyValueSource
Synonym S4-1 glpbio.com
CAS Number 2665734-13-2
Molecular Formula C₂₆H₂₄N₂O
IC₅₀ (PD-1/PD-L1 Interaction) 6.1 nM glpbio.com
Mechanism of Action Binds to PD-L1, disrupts PD-1/PD-L1 interaction, induces PD-L1 dimerization and internalization medchemexpress.com

Interactive Data Table: In Vivo Efficacy of this compound in MC38 Tumor Model

DoseAdministration RouteTumor Growth InhibitionSource
10 mg/kgIntraperitoneal65.9%
25 mg/kgIntraperitoneal88.8%

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C26H24N2O6

Molecular Weight

460.5 g/mol

IUPAC Name

(2S)-3-hydroxy-2-[[6-methoxy-2-(2-methyl-3-phenylphenyl)-1,3-dioxoisoindol-5-yl]methylamino]propanoic acid

InChI

InChI=1S/C26H24N2O6/c1-15-18(16-7-4-3-5-8-16)9-6-10-22(15)28-24(30)19-11-17(13-27-21(14-29)26(32)33)23(34-2)12-20(19)25(28)31/h3-12,21,27,29H,13-14H2,1-2H3,(H,32,33)/t21-/m0/s1

InChI Key

CUQPAAUFONWYPW-NRFANRHFSA-N

Isomeric SMILES

CC1=C(C=CC=C1N2C(=O)C3=C(C2=O)C=C(C(=C3)CN[C@@H](CO)C(=O)O)OC)C4=CC=CC=C4

Canonical SMILES

CC1=C(C=CC=C1N2C(=O)C3=C(C2=O)C=C(C(=C3)CNC(CO)C(=O)O)OC)C4=CC=CC=C4

Origin of Product

United States

Mechanistic Elucidation of Pd 1/pd L1 in 29 Action

Molecular Binding and Interaction Dynamics of PD-1/PD-L1-IN-29 with Programmed Death-Ligand 1 (PD-L1)

This compound is characterized as a potent inhibitor of the PD-1/PD-L1 interaction, exhibiting an IC50 value of 6.1 nM medchemexpress.commedchemexpress.com. This small molecule directly binds to PD-L1, interfering with its ability to engage with the PD-1 receptor medchemexpress.commedchemexpress.com. The interaction between PD-1 and PD-L1 occurs at specific interfaces on their respective IgV domains researchgate.netpnas.org. While antibodies targeting this axis bind to the extracellular domains, small molecules like this compound also engage with PD-L1 to disrupt this interaction researchgate.netmdpi.com.

The mechanism of action for this compound involves its specific binding to PD-L1 medchemexpress.commedchemexpress.com. This specificity is crucial for its function as an inhibitor. While the detailed binding epitope of this compound is not explicitly detailed in the provided search results, it is understood that small molecules targeting the PD-1/PD-L1 axis interact with PD-L1 to block the receptor-ligand interaction mdpi.com. Research into other PD-L1 binding moieties, such as nanobodies, has shown specific affinity for PD-L1, with binding epitopes distinct from those of PD-1 or PD-L1 antibodies snmjournals.org. This suggests that small molecules like this compound likely bind to specific sites on PD-L1 to achieve their inhibitory effect.

Studies on PD-1/PD-L1 interactions and small molecule inhibitors have identified several key residues on PD-L1 that are crucial for binding. Molecular docking studies on various PD-1/PD-L1 complex inhibitors have highlighted residues such as Tyr56, Asp122, and Lys124 as playing critical roles in ligand binding to the PD-L1 protein nih.gov. Additionally, Arg125 has been noted as a residue where the formation of hydrogen bonds may enhance binding potency nih.gov. While these studies focus on a range of inhibitors, it is plausible that this compound engages with similar or overlapping residues to achieve its binding and inhibitory effects. The IgV-like domain of PD-L1 is known to be the primary site for PD-1 interaction nih.gov.

Disruption of PD-1/PD-L1 Receptor-Ligand Interaction by this compound

This compound functions by directly disrupting the interaction between PD-1 on T cells and PD-L1 on cancer cells medchemexpress.commedchemexpress.com. This disruption is the primary mechanism by which the compound exerts its effect, as the PD-1/PD-L1 axis normally suppresses T-cell activity nih.govfrontiersin.orgexplorationpub.com. By blocking this interaction, this compound effectively releases the "brake" on the immune system, allowing T cells to recognize and attack tumor cells frontiersin.orgresearchgate.netnih.gov. This blockade is achieved through the molecule's binding to PD-L1, thereby preventing PD-1 engagement medchemexpress.commedchemexpress.comresearchgate.net.

Induced Cellular and Subcellular Effects by this compound

Beyond simply blocking the interaction, this compound induces specific cellular and subcellular changes related to PD-L1 trafficking and localization.

This compound has been shown to induce PD-L1 dimerization and subsequent internalization medchemexpress.commedchemexpress.com. This mechanism is characteristic of certain small-molecule inhibitors that target PD-L1 researchgate.netaacrjournals.org. By promoting dimerization, the molecule can lead to a conformational change in PD-L1, which then triggers its removal from the cell surface through internalization aacrjournals.org. This process effectively depletes PD-L1 from the cell membrane, further contributing to the disruption of the PD-1/PD-L1 axis and preventing PD-1 activation on T cells aacrjournals.org. Experimental evidence suggests that specific dimeric conformations are necessary for internalization and subsequent cellular activity aacrjournals.org.

Following internalization, this compound is reported to improve PD-L1's localization to the endoplasmic reticulum (ER) and promote its entry into the ER medchemexpress.commedchemexpress.com. PD-L1 is synthesized in the ER and transported through the secretory pathway to the cell surface semanticscholar.orgjci.org. Disruptions in its trafficking, such as those induced by small molecules, can lead to altered intracellular localization semanticscholar.orgmdpi.com. The ER is a key organelle involved in protein folding, modification, and quality control, and PD-L1's enhanced presence there suggests a potential pathway for its degradation or altered functional state. This modulation of intracellular localization, particularly towards the ER, is a distinct effect of this class of small-molecule inhibitors medchemexpress.commedchemexpress.com.

Structure Activity Relationship Sar and Computational Modeling of Pd 1/pd L1 in 29

Elucidation of Key Structural Motifs for PD-1/PD-L1 Inhibition

The efficacy of small-molecule inhibitors targeting the PD-1/PD-L1 interaction is heavily influenced by their core structural features and the nature of their substituents and linkers. Research has identified specific motifs that are critical for achieving potent inhibition.

Analysis of Biphenyl (B1667301)/Biaryl Cores

A recurring structural motif in many PD-1/PD-L1 small-molecule inhibitors is the biphenyl or biaryl core. This core structure is often found to be essential for binding to the PD-L1 protein frontiersin.orgnih.govacs.org. Studies have demonstrated that this lipophilic biphenyl core facilitates binding to hydrophobic pockets within the PD-L1 dimer interface frontiersin.orgacs.org. For instance, the biphenyl group has been shown to insert deeply into a hydrophobic pocket formed at the interface of PD-L1 monomers, contributing significantly to the inhibitor's affinity acs.org. Modifications or replacements of the biphenyl core with other aromatic systems, such as phenylene or naphthalenylene, have indicated that the biphenyl moiety offers superior binding activity frontiersin.org.

Significance of Specific Substituents and Linkers

Beyond the core scaffold, the nature and placement of substituents and linker groups play a pivotal role in modulating the inhibitory potency and pharmacokinetic properties of PD-1/PD-L1 inhibitors. Research has explored various modifications to optimize these interactions.

Linker Modifications: Studies have focused on modifying the linker region connecting the biphenyl scaffold to other functional groups acs.orgacs.org. For example, the introduction of a difluoromethyleneoxy linkage as a bioisosteric replacement for a methoxy (B1213986) linkage in biphenyl derivatives has led to compounds with enhanced inhibitory activity acs.org. The length, rigidity, and volume of the linker, along with the terminal hydrophilic functional groups, are critical factors influencing binding affinity and solubility acs.org. Short, straight-chain substituents have been shown to effectively occupy specific channels on PD-L1 acs.org.

Substituent Effects: The presence and type of substituents can significantly impact potency. For instance, in certain series of inhibitors, an increasing number of nitrogen atoms within a fused ring system and the nature of specific substituents have shown the strongest influence on compound potency nih.gov. Polar groups, such as those found in BMS-202, when incorporated into symmetric molecules, can extend out of the hydrophobic cleft and occupy solvent-exposed regions, forming hydrogen bonds and electrostatic interactions that enhance binding frontiersin.org.

Molecular Docking and Binding Mode Predictions for PD-1/PD-L1-IN-29

Computational methods, particularly molecular docking, are instrumental in predicting how small molecules interact with their target proteins and in identifying key residues involved in binding. These studies provide critical insights for structure-based drug design.

Prediction of Critical Protein Residues for Ligand Interaction

Molecular docking studies have consistently identified several key amino acid residues on PD-L1 that are crucial for the binding of small-molecule inhibitors. These residues often form hydrogen bonds, π-π stacking, or hydrophobic interactions with the ligands.

Tyr56: This residue is frequently highlighted as a critical interaction point. It has been shown to interact with nearly all studied inhibitors and can form π-π stacking interactions with aromatic rings of ligands nih.govfrontiersin.orgresearchgate.net. The side chain of Tyr56 can also undergo conformational changes upon ligand binding, potentially creating new binding cavities frontiersin.org.

Asp122: Aspartic acid at position 122 is another vital residue, often forming hydrogen bonds with a significant percentage of inhibitors nih.govfrontiersin.org. It is located within an extended groove on PD-L1 that is important for ligand binding frontiersin.org.

Lys124 and Arg125: These positively charged residues are also identified as important for ligand binding, particularly for inhibitors containing carboxylate groups, which can form electrostatic interactions or hydrogen bonds nih.govfrontiersin.org. Arg125, in particular, has been noted for its role in enhancing potency through hydrogen bonding nih.gov.

Other Key Residues: Additional residues such as Met115, Tyr123, Glu58, and Arg113 have also been implicated in forming hydrophobic pockets or grooves that accommodate small-molecule inhibitors frontiersin.orgfrontiersin.orgrsc.org.

Characterization of Hydrogen Bonding and π-π Stacking Interactions

The binding of small-molecule inhibitors to PD-L1 is often stabilized by a combination of non-covalent interactions. Molecular docking and simulation studies reveal the specific types of interactions that are critical for high-affinity binding.

Hydrogen Bonding: Hydrogen bonds are frequently observed between polar groups on the inhibitor and specific residues on PD-L1, such as Asp122, Lys124, and Arg125 nih.gov. These interactions are crucial for anchoring the ligand to the binding site and contributing to binding energy nih.gove-century.us.

π-π Stacking: Aromatic rings within the inhibitor often engage in π-π stacking interactions with aromatic residues on PD-L1, most notably Tyr56 acs.orgnih.gov. These interactions are significant for stabilizing the ligand within the hydrophobic pockets of the protein.

Molecular Dynamics Simulations to Investigate Ligand-Protein Stability and Conformational Changes

Molecular dynamics (MD) simulations provide a dynamic perspective on ligand-protein interactions, allowing researchers to assess the stability of the complex over time and observe any conformational changes induced by ligand binding.

MD simulations have confirmed the importance of key residues identified through docking studies, such as Tyr56, Asp122, Lys124, and Arg125, in maintaining the ligand-protein complex rsc.orgmdpi.com. These simulations have also highlighted that ligand binding can lead to conformational rearrangements of residues at the dimer interface, facilitating a more stable interaction rsc.orgmdpi.com. By analyzing parameters like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), MD studies can evaluate the temporal stability of the complex, with minimal deviations indicating a stable binding pose mdpi.com. Furthermore, MD simulations can help elucidate the dynamic nature of these interactions, providing a deeper understanding of how small molecules stabilize PD-L1 dimers, thereby inhibiting the PD-1/PD-L1 interaction e-century.usmdpi.comresearchgate.netoncotarget.com.

Computational Strategies for Rational Design and Lead Optimization of PD-1/PD-L1 Inhibitors

The development of effective inhibitors targeting the Programmed Cell Death Protein 1 (PD-1) and its ligand, Programmed Death-Ligand 1 (PD-L1), is a cornerstone of modern cancer immunotherapy. While monoclonal antibodies (mAbs) have demonstrated significant clinical success, their limitations, such as cost, administration challenges, and potential for immune-related adverse events, necessitate the exploration of alternative therapeutic modalities, including small molecules and peptides. Computational strategies play a pivotal role in the rational design and optimization of these novel inhibitors, accelerating the drug discovery process by predicting molecular interactions, guiding structural modifications, and identifying promising lead candidates.

Computational Approaches for PD-1/PD-L1 Inhibition

A variety of computational techniques are employed to understand the intricate interactions between PD-1 and PD-L1, and to design molecules that can effectively disrupt this complex. These methods are crucial for both initial lead discovery and subsequent lead optimization.

Molecular Docking: This technique simulates the binding of a small molecule or peptide to a target protein by predicting the preferred orientation and binding affinity. For PD-1/PD-L1 inhibitors, molecular docking is used to assess how potential drug candidates fit into the binding interface of PD-1 or PD-L1, identifying key residues involved in the interaction and predicting binding energies that correlate with inhibitory potency synvivobio.comresearchgate.netfrontiersin.orgresearchgate.netnih.gov. Studies have utilized docking to analyze the binding mechanisms of various scaffolds, such as benzo[d]isoxazoles and biphenyl systems, to the PD-L1 dimer, revealing critical interactions with residues like Phe67, Val55, Ile116, and Tyr123 frontiersin.orgresearchgate.netnih.gov. For instance, docking analysis of compound P20 with the PD-L1 dimer complex indicated high affinity binding researchgate.netnih.gov. Similarly, research on benzosampangine predicted a binding free energy of -9.4 kcal/mol, suggesting its potential as a PD-L1 inhibitor researchgate.net.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models establish a correlation between the chemical structure of a series of compounds and their biological activity. By analyzing a dataset of known PD-1/PD-L1 inhibitors, QSAR models can predict the activity of new compounds and identify structural features that enhance potency. These models are instrumental in guiding lead optimization by suggesting specific modifications to chemical structures. For example, QSAR models have been employed to predict PD-1/PD-L1 inhibition using diverse datasets, with machine learning techniques like Random Forest, Support Vector Machine, and Convolutional Neural Networks used for benchmarking rsc.orgmdpi.com. One study generated an R-group QSAR model that highlighted the importance of substituent positions on aromatic rings for ligand potency mdpi.com.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of molecular interactions over time, offering insights into the stability of protein-ligand complexes, conformational changes, and the role of solvent effects. These simulations are vital for understanding the behavior of inhibitors in a more physiological context and for refining binding poses predicted by docking. MD simulations have been used to study the binding of small molecules to PD-L1, analyzing the dynamic roles of hydrophilic and lipophilic residues at the protein surface mdpi.comnih.gov. Furthermore, MD simulations have been employed to investigate the conformational stability of peptide inhibitors, such as cyclic peptides, by analyzing the formation of disulfide bridges, which can significantly enhance antagonistic activity rsc.org.

Pharmacophore Modeling: Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups required for biological activity. This approach can be used to screen large compound libraries for potential inhibitors or to guide the design of new molecules with optimal pharmacophoric features. Some research has explored pharmacophore models, including those based on established compounds like those from Bristol-Myers Squibb (BMS), to identify novel PD-1/PD-L1 inhibitors mdpi.comacs.org.

Structure-Based Drug Design (SBDD): Leveraging known three-dimensional structures of PD-1 and PD-L1, SBDD approaches aim to design molecules that precisely fit into the active sites or binding interfaces. This includes techniques like virtual screening against protein structures and rational design based on detailed structural analysis of protein-protein interactions synvivobio.comresearchgate.netacs.orgfrontiersin.org. For instance, the availability of crystal structures of PD-1/PD-L1 complexes has informed the design of peptide mimetics that interfere with the interaction by binding to PD-1 synvivobio.comresearchgate.net. Mimicking the binding surface of PD-1 led to the design of MOPD-1, a peptide mimetic with nanomolar affinity to PD-L1 acs.org.

AI and Machine Learning in Drug Discovery: Advanced computational methods, including artificial intelligence (AI) and machine learning (ML), are increasingly integrated into drug discovery pipelines. These tools can analyze complex datasets, identify patterns, and predict molecular properties with high accuracy. In the context of PD-1/PD-L1 inhibitors, ML techniques have been used to build predictive models for inhibition and to screen large virtual libraries, accelerating the identification of promising drug candidates rsc.orgmdpi.comresearchgate.net.

Research Findings and Data Representation

Computational studies have yielded significant findings regarding the design and optimization of PD-1/PD-L1 inhibitors. These findings often involve the identification of key residues, prediction of binding affinities, and the design of novel molecular scaffolds.

Table 1: Computational Analysis of Key Residues and Binding Interactions for PD-1/PD-L1 Inhibitors

Inhibitor Class/ExampleTarget InteractionKey Residues InvolvedComputational Method(s) UsedPredicted Binding Affinity (Example)Key Interaction TypeCitation(s)
Benzo[d]isoxazolesPD-L1 DimerPhe67, Val55, Ile116, Tyr123, Ala121, Tyr56Molecular DockingHigh affinityHydrogen bonds, π-π stacking frontiersin.orgresearchgate.netnih.gov
BenzosampanginePD-L1Not specifiedMolecular Docking-9.4 kcal/molNot specified researchgate.net
Peptide Mimetic (PL120131)PD-1Not specifiedIn silico docking simulationsNot specifiedBinding to PD-1 synvivobio.comresearchgate.netnih.gov
Peptide Mimetic (MOPD-1)PD-L1Not specifiedNot specifiedNanomolar affinityNot specified acs.org
BMS CompoundsPD-L1Not specifiedPharmacophore Modeling, DockingNot specifiedNot specified mdpi.com
Flavonoid CompoundsPD-1/PD-L1Not specifiedDocking, Molecular DynamicsNot specifiedNot specified frontiersin.org

Table 2: QSAR and Machine Learning Applications in PD-1/PD-L1 Inhibitor Discovery

QSAR Model TypeDataset SizeMachine Learning Algorithms UsedApplication in PD-1/PD-L1 InhibitionKey Findings/OutcomesCitation(s)
QSAR29,197 moleculesRandom Forest, SVM, CNNPredict PD-1/PD-L1 inhibitionIdentified potential ICIs among approved drugs; validated sonidegib rsc.orgmdpi.comresearchgate.net
R-group QSARNot specifiedFree Wilson AnalysisCorrelate structural features with potencyIdentified substituent positions influencing potency mdpi.com

These computational strategies are instrumental in advancing the development of novel PD-1/PD-L1 inhibitors. By providing a framework for understanding molecular interactions and predicting efficacy, they enable a more efficient and targeted approach to drug discovery, moving beyond traditional trial-and-error methods. The ongoing integration of advanced computational tools promises to further accelerate the identification and optimization of next-generation immunotherapies.

Compound List:

this compound (Focus of the article)

PL120131 (Peptide mimetic)

Sonidegib (Anticancer drug, identified as potential PD-L1 inhibitor)

MOPD-1 (Peptide mimetic)

BMS compounds (Class of PD-1/PD-L1 inhibitors)

P20 (Compound with benzo[d]isoxazole scaffold)

Benzosampangine (Predicted PD-L1 inhibitor)

Lapatinib (Anticancer drug)

Preclinical Efficacy and Biological Activity of Pd 1/pd L1 in 29 in Disease Models

In Vitro Assessment of PD-1/PD-L1-IN-29 Efficacy

Laboratory-based studies have been crucial in elucidating the mechanism of action and the cellular effects of this compound. These experiments have demonstrated the compound's ability to interfere with the PD-1/PD-L1 interaction and restore immune cell function.

This compound has been identified as a potent inhibitor of the PD-1/PD-L1 interaction. medchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.eumedchemexpress.comglpbio.com In cell-free binding assays, which measure the direct interaction between the PD-1 and PD-L1 proteins, this compound demonstrated a half-maximal inhibitory concentration (IC50) of 6.1 nM. medchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.eumedchemexpress.comglpbio.com This level of potency indicates a strong ability to disrupt this key immune checkpoint interaction at a molecular level. The compound acts by binding to PD-L1, which not only blocks its interaction with PD-1 but also induces the dimerization and subsequent internalization of PD-L1, further preventing it from suppressing T-cell activity. acs.orgresearchgate.netnih.govmedchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.eumedchemexpress.comglpbio.com

Inhibition of PD-1/PD-L1 Interaction by this compound

Assay TypeParameterValue
Cell-Free PD-1/PD-L1 Binding AssayIC506.1 nM

To assess the biological consequence of blocking the PD-1/PD-L1 interaction, co-culture systems involving immune cells and tumor cells were utilized. These experiments are designed to mimic the interaction between T-cells and cancer cells in the body. In these systems, this compound was shown to effectively restore T-cell function. Specifically, treatment with the compound led to an enhanced cytotoxic activity of peripheral blood mononuclear cells (PBMCs) against A375 melanoma tumor cells. medchemexpress.com This demonstrates that by blocking the inhibitory signal from PD-L1 on the tumor cells, this compound can restore the ability of immune cells to recognize and kill cancer cells. acs.orgresearchgate.netnih.gov

Functional Effects of this compound in Co-Culture Systems

Co-culture SystemEffect of this compoundObserved Outcome
PBMCs and A375 Tumor CellsIncreased Cytotoxicity of PBMCsRestoration of immune cell-mediated killing of tumor cells

The tumor microenvironment is a complex setting where cancer cells evade immune surveillance. This compound has been shown to modulate this environment in a manner that favors an anti-tumor immune response. acs.orgresearchgate.netnih.gov By blocking the PD-1/PD-L1 pathway, the compound promotes the activation of T-cells within the tumor microenvironment. acs.orgresearchgate.netnih.gov This reversal of the immune-suppressive milieu is a critical aspect of its anti-cancer activity, creating conditions where the immune system can more effectively combat the tumor. acs.orgresearchgate.netguidetomalariapharmacology.orgnih.gov

Comparative Analysis of Pd 1/pd L1 in 29 with Other Immune Checkpoint Modulators

Distinguishing Features and Potency Relative to Monoclonal Antibodies

Small molecule inhibitors like PD-1/PD-L1-IN-29 represent a paradigm shift from large protein-based monoclonal antibodies (mAbs). The key distinguishing features lie in their fundamental physical and chemical properties, which translate to different therapeutic profiles. Small molecules are noted for their potential for oral bioavailability, better tissue and tumor penetration due to their low molecular weight, and more controllable pharmacokinetic profiles with shorter half-lives. xiahepublishing.comecancer.orgnih.gov These characteristics may help in managing immune-related adverse events more effectively than the long-lasting mAbs. nih.gov

Mechanistic Differences in Modulating PD-1/PD-L1 Pathway (e.g., direct binding vs. induced dimerization for small molecules)

Monoclonal antibodies function by sterically hindering the interaction between PD-1 and PD-L1. nih.gov They are large molecules that physically block the binding sites on either the PD-1 receptor or its ligand, PD-L1.

In contrast, this compound and similar small molecules operate through a distinct and elegant mechanism: the induction of PD-L1 dimerization. medchemexpress.comnih.govnih.gov Rather than simply obstructing the binding interface, these compounds bind to a specific pocket on PD-L1, causing two PD-L1 molecules to bind together. nih.govrsc.org This dimerization reorients the PD-1 binding face, effectively preventing its interaction with the PD-1 receptor on T-cells. rsc.org Furthermore, this induced dimerization can also lead to the internalization and subsequent degradation of the PD-L1 protein, removing it from the cell surface. medchemexpress.comacs.org This dual action of blocking the interaction and promoting the removal of the target protein is a key mechanistic differentiator from monoclonal antibodies. medchemexpress.comacs.org

Implications for Drug Development and Research Focus

The unique attributes of small molecule inhibitors have profound implications for drug development and the direction of immuno-oncology research. The prospect of oral administration, as opposed to the intravenous delivery required for mAbs, promises greater patient convenience and potentially lower healthcare costs. ecancer.orgresearchgate.net The shorter half-life of small molecules allows for more flexible dosing and could make combination therapies easier to manage. xiahepublishing.comnih.gov

Research is now intensely focused on leveraging these advantages. Efforts are directed at designing novel chemical scaffolds to improve potency, selectivity, and drug-like properties. nih.govrsc.orgmdpi.com There is a significant emphasis on creating molecules that can effectively penetrate the tumor microenvironment to act on cancer cells and immune cells within the tumor. ecancer.orgnih.gov Furthermore, the distinct mechanism of action opens up new avenues for overcoming resistance to antibody-based therapies. mdpi.com The development of these oral agents is a major step towards creating more accessible and potentially more effective cancer immunotherapy regimens, including in combination with other treatments. nih.govpatsnap.com

Comparison with Other Small Molecule PD-1/PD-L1 Inhibitors

This compound is one of many small molecules developed to target the PD-L1 protein. A comparison with its peers reveals both shared structural foundations and diverse approaches to optimizing therapeutic activity.

Analysis of Structural Similarities and Differences (e.g., biphenyl (B1667301) derivatives, indane compounds)

A large number of early and potent small molecule PD-L1 inhibitors are built upon a biphenyl scaffold. rsc.orgsemanticscholar.orgresearchgate.net This core structure was identified as a key pharmacophore for binding to the PD-L1 dimerization pocket. semanticscholar.org Many successful inhibitors, such as those developed by Bristol-Myers Squibb (BMS), feature this biphenyl core, which anchors the molecule into a hydrophobic cleft at the PD-L1 dimer interface. nih.govsemanticscholar.org

To improve upon the initial biphenyl compounds, researchers have explored other rigid scaffolds. One such example is the development of compounds based on an indane structure. researchgate.netnih.gov This strategy aims to create conformationally restricted analogues that can enhance binding affinity and potency. researchgate.netnih.gov this compound belongs to this class of molecules that have moved beyond the initial biphenyl template to achieve optimized properties. Other novel scaffolds, such as naphthyridine, are also being explored to generate potent inhibitors with favorable oral bioavailability. nih.gov

Comparative Inhibitory Potencies (IC50 values)

The potency of these inhibitors is quantified by their half-maximal inhibitory concentration (IC50), with a lower value indicating greater potency. This compound has a reported IC50 value of 6.1 nM. medchemexpress.com This places it among the highly potent small molecule inhibitors.

The field has seen a rapid progression in potency, from early micromolar hits to current compounds with single-digit nanomolar or even picomolar activity. The following interactive table provides a comparative view of the IC50 values for this compound and other notable small molecule inhibitors.

CompoundIC50 (nM)Compound Class
This compound 6.1 medchemexpress.comIndane Derivative
Compound D32.2 nih.govIndane Derivative
BMS-10010.9 scispace.comresearchgate.netBiphenyl Derivative
Incyte-0115.3 scispace.comBiphenyl Derivative
X1415.73 nih.govNaphthyridine Scaffold
BMS-2021.8 nih.govBiphenyl Derivative

Preclinical Strategies for Overcoming Resistance to PD-1/PD-L1 Blockade

Resistance to PD-1/PD-L1 blockade, whether primary or acquired, is a major clinical challenge. mdpi.comnih.govnih.gov Preclinical research is vital for developing strategies to overcome this, and small molecules like this compound are integral to these investigations.

A primary preclinical strategy is the use of combination therapies . news-medical.netnih.gov The goal is to target multiple, non-redundant pathways to enhance anti-tumor immunity or counteract resistance mechanisms. Preclinical models are used to explore combinations of PD-1/PD-L1 inhibitors with:

Other Immune Checkpoint Inhibitors: Dual blockade of other checkpoints like CTLA-4, TIM-3, or TIGIT can lead to synergistic effects. nih.gov

Chemotherapy and Radiotherapy: Conventional therapies can induce immunogenic cell death, which releases tumor antigens and can turn a "cold" tumor into a "hot" one, making it more susceptible to checkpoint inhibition. news-medical.netbmj.com

Targeted Therapies: Combining checkpoint inhibitors with drugs that target specific oncogenic pathways (e.g., BRAF inhibitors) is a promising approach. mdpi.com

Novel Immunomodulators: This includes agonists of co-stimulatory molecules or agents that target immunosuppressive cells within the tumor microenvironment, such as myeloid-derived suppressor cells (MDSCs). mdpi.com

The oral availability and distinct pharmacology of small molecule inhibitors offer significant flexibility in designing and testing these combination regimens in preclinical settings, paving the way for future clinical trials aimed at expanding the benefit of immunotherapy to a wider range of patients. nih.govpatsnap.com

Future Directions and Research Perspectives for Pd 1/pd L1 in 29

Exploration of PD-1/PD-L1-IN-29 in Combination Therapies

Monotherapy with immune checkpoint inhibitors (ICIs) is often limited in its efficacy, prompting extensive research into combination strategies to improve patient response rates and overcome resistance. nih.gov A critical future direction for this compound is the preclinical exploration of its activity when combined with other anti-cancer treatments.

The rationale for combining different ICIs is to target distinct, non-redundant immunosuppressive pathways, potentially leading to a more robust and durable anti-tumor immune response. For instance, the combination of anti-PD-1/PD-L1 and anti-CTLA-4 antibodies has proven effective in treating various malignancies. frontiersin.org

Future preclinical studies should investigate the synergistic potential of this compound with modulators of other key immune checkpoints. Potential combination targets could include:

CTLA-4: A key regulator of T-cell activation in the priming phase.

LAG-3 (Lymphocyte-activation gene 3): Often co-expressed with PD-1 on exhausted T-cells.

TIGIT (T cell immunoglobulin and ITIM domain): Another inhibitory receptor expressed on T-cells and NK cells.

TIM-3 (T-cell immunoglobulin and mucin-domain containing-3): A marker of severe T-cell exhaustion.

Investigating these combinations in co-culture systems and immunocompetent animal models will be essential to determine if dual blockade with the small molecule this compound can enhance T-cell activation and tumor control more effectively than monotherapy.

Conventional cancer therapies like chemotherapy and radiation can induce immunogenic cell death, a process that releases tumor antigens and danger signals, thereby priming an anti-tumor immune response. nih.gov This makes them rational partners for combination with PD-1/PD-L1 inhibitors. Combining PD-(L)1 inhibitors with chemotherapy has become a standard first-line treatment for certain cancers, such as non-small-cell lung cancer (NSCLC). nih.govnih.gov Similarly, preclinical and clinical data support the combination of radiation therapy with PD-1/PD-L1 blockade, as radiation can increase PD-L1 expression on tumor cells and enhance T-cell priming. nih.govbmj.comresearchgate.net

A logical and crucial next step is to evaluate this compound in combination with these modalities in preclinical settings. Research should focus on:

Determining optimal scheduling and sequencing: Investigating whether this compound is more effective when administered before, during, or after chemotherapy or radiation. esmoopen.com

Assessing synergy in various tumor models: Evaluating the combination's efficacy in models that are sensitive and resistant to conventional therapies alone.

Understanding mechanistic synergy: Elucidating how the combination impacts the tumor microenvironment, such as changes in immune cell infiltration and activation status.

These studies will be vital to establish the preclinical rationale for potentially moving this compound into clinical development as part of a combination regimen.

Advanced Preclinical Models for Evaluating this compound Activity

To accurately predict the clinical potential of this compound, it is imperative to move beyond traditional 2D cell culture and utilize advanced preclinical models that better recapitulate the complexity of human tumors and their interaction with the immune system.

Three-dimensional (3D) tumor models, such as spheroids and patient-derived organoids (PDOs), offer a more physiologically relevant in vitro system by mimicking the 3D architecture, cell-cell interactions, and microenvironment of actual tumors. nih.govmdpi.comyoutube.com These models are increasingly used to test immunotherapies. nih.govmdpi.com Future research on this compound should leverage these systems to:

Co-culture with immune cells: Establish 3D co-culture systems of tumor organoids with immune cells (e.g., peripheral blood mononuclear cells or tumor-infiltrating lymphocytes) to assess the ability of this compound to enhance immune-mediated tumor killing.

Model the tumor microenvironment (TME): Incorporate other TME components like cancer-associated fibroblasts to create more complex models that better predict in vivo activity.

Personalized medicine screening: Use PDOs from different patients to screen for sensitivity to this compound, potentially linking response to the genetic and phenotypic characteristics of the patient's tumor. nih.gov

The efficacy of checkpoint inhibitors is dependent on a functional host immune system. Therefore, immunocompetent animal models are indispensable for preclinical evaluation. Initial studies have already demonstrated the in vivo anti-tumor activity of this compound.

Specifically, in the MC38 colorectal tumor mouse model, intraperitoneal administration of this compound for 12 days resulted in significant, dose-dependent inhibition of tumor growth.

Table 1: In Vivo Efficacy of this compound in MC38 Mouse Model
Dose (mg/kg)Tumor Growth Inhibition Rate
1065.9%
2588.8%

Future research should expand on these findings by:

Using diverse syngeneic models: Testing the compound in a wider range of murine tumor models (e.g., breast, lung, pancreatic cancer) that have different baseline levels of immunogenicity and PD-L1 expression.

Employing humanized mouse models: Utilizing mice engrafted with human immune system components to evaluate the compound's effect on human immune cells in an in vivo context.

Detailed immunophenotyping: Performing in-depth analysis of the tumor microenvironment in treated animals to understand the specific changes in immune cell populations (e.g., increases in CD8+ T-cells, decreases in regulatory T-cells) that mediate the anti-tumor effect.

Research into Predictive Biomarkers for this compound Responsiveness in Preclinical Models

A significant challenge in the clinical use of PD-1/PD-L1 inhibitors is the lack of perfectly reliable predictive biomarkers to select patients most likely to respond. aboutscience.eunih.gov While PD-L1 expression is the most widely used biomarker, its predictive value can be inconsistent. nih.gov Other potential biomarkers include tumor mutational burden (TMB) and microsatellite instability (MSI). nih.govnih.gov

For a novel agent like this compound, a forward-looking research strategy must include a concerted effort to identify potential predictive biomarkers in preclinical models. This research should aim to:

Correlate PD-L1 expression with response: In both in vitro 3D models and in vivo animal studies, assess whether the level of PD-L1 expression on tumor cells or immune cells correlates with the efficacy of this compound.

Investigate Tumor Mutational Burden: Utilize murine tumor models with varying TMBs (e.g., through chemical mutagenesis or genetic engineering) to determine if a higher mutational load predicts a better response to the small molecule inhibitor.

Analyze the immune gene expression profile: Use transcriptomic analysis of tumors from treated and untreated animals to identify immune-related gene signatures associated with response or resistance.

Explore systemic inflammatory markers: In animal models, investigate whether blood-based inflammatory markers (e.g., neutrophil-to-lymphocyte ratio) change with treatment and correlate with outcomes, as has been observed in clinical settings for other ICIs. mdpi.com

By integrating these advanced preclinical evaluations, researchers can build a comprehensive profile of this compound, paving the way for its potential translation into a clinically valuable therapeutic agent.

Computational and Artificial Intelligence Approaches in this compound Development

The development of novel therapeutics is increasingly reliant on computational methods to accelerate and refine the discovery process. For a targeted small molecule like this compound, these approaches are critical for optimizing its properties and predicting its clinical utility.

In Silico Screening and Molecular Optimization

The initial identification of this compound, also known as S4-1, was supported by molecular modeling studies. acs.org Computational techniques such as structure-based virtual screening and molecular docking are foundational in identifying initial hit compounds from large chemical libraries that show promise in binding to a specific biological target, in this case, PD-L1. nih.govplos.orgnih.gov These methods simulate the interaction between a ligand and a protein at the molecular level, allowing researchers to predict binding affinity and mode. plos.org

Following the identification of a lead compound, in silico molecular optimization becomes crucial. This process involves computationally modifying the chemical structure of the inhibitor to improve its pharmacological properties, such as potency, selectivity, and pharmacokinetic profile. nih.govresearchgate.net By simulating these changes, researchers can prioritize the synthesis of the most promising derivatives, saving considerable time and resources. For this compound, further computational chemistry studies could explore modifications to enhance its binding to the PD-L1 dimer interface and optimize its drug-like characteristics. nih.govresearchgate.net

Predictive Modeling for Therapeutic Efficacy

Artificial intelligence (AI) and machine learning models are becoming indispensable for predicting the therapeutic efficacy of cancer treatments. nih.gov These models can analyze vast datasets, including genomic, proteomic, and clinical data, to identify biomarkers that correlate with patient response to specific therapies. nih.govnih.gov For this compound, predictive models could be developed to identify patient populations most likely to benefit from this specific inhibitor. nih.gov

Broader Research Implications of this compound and Pathway Modulation

The critical role of the PD-1/PD-L1 pathway in maintaining immune homeostasis suggests that its modulation could have therapeutic benefits in a range of immune-related disorders, not limited to cancer. frontiersin.org

Investigation in Autoimmune Disease Models (Based on PD-1/PD-L1 pathway role)

The PD-1/PD-L1 pathway is a key regulator of self-tolerance, and its dysfunction has been implicated in the pathogenesis of several autoimmune diseases, including systemic lupus erythematosus (SLE) and rheumatoid arthritis. mdpi.com In these conditions, an overactive immune system attacks the body's own tissues. The inhibitory signals transmitted by the PD-1/PD-L1 interaction are crucial for restraining self-reactive T cells. nih.govnih.gov

Therefore, a small molecule that could modulate this pathway might have therapeutic potential. While this compound is an inhibitor developed for cancer, the knowledge gained from its interaction with PD-L1 could inform the design of PD-1/PD-L1 pathway agonists or modulators for autoimmune conditions. nih.gov Such compounds would aim to enhance the pathway's inhibitory signals to dampen the autoimmune response. Investigating the effects of modulating this pathway with small molecules in animal models of autoimmune diseases is a logical and important future research direction. mdpi.com

Role in Modulating Immune Responses to Chronic Infections (Based on PD-1/PD-L1 pathway role)

During chronic infections, such as those caused by hepatitis B virus (HBV), hepatitis C virus (HCV), and human immunodeficiency virus (HIV), persistent antigen exposure leads to the upregulation of PD-1 on T cells. nih.govnih.gov This sustained PD-1 signaling contributes to a state of T cell "exhaustion," characterized by a progressive loss of effector functions, which impairs the immune system's ability to clear the pathogen. nih.govnih.gov

Blockade of the PD-1/PD-L1 pathway has been shown to reinvigorate exhausted T cells and improve viral control in preclinical models and in some clinical settings. nih.gov Therefore, a potent small-molecule inhibitor like this compound could have a significant therapeutic role in chronic infections. Future research should involve testing this compound in relevant in vitro and in vivo models of chronic viral and other persistent infections to determine its ability to restore T cell function and contribute to pathogen clearance. nih.govnih.gov

Q & A

Basic: What is the molecular mechanism of PD-1/PD-L1-IN-29 in disrupting PD-1/PD-L1 signaling?

This compound binds directly to PD-L1, inducing its dimerization and internalization, which disrupts PD-1/PD-L1 interactions. This process relocalizes PD-L1 to the endoplasmic reticulum, reducing surface expression and enhancing T-cell activation. Key methods to study this include:

  • Co-immunoprecipitation (Co-IP) to confirm competitive binding to PD-L1 over PD-1 .
  • Flow cytometry to quantify PD-L1 internalization kinetics in tumor cell lines (e.g., A549 or MDA-MB-231) treated with this compound .
  • Confocal microscopy to visualize PD-L1 trafficking to the endoplasmic reticulum post-treatment .

Basic: How is the IC50 value of this compound (nM) determined experimentally?

The IC50 is measured using competitive binding assays with recombinant PD-1/PD-L1 proteins.

  • Surface plasmon resonance (SPR) quantifies binding affinity by monitoring real-time interactions between this compound and PD-L1 .
  • Luciferase-based reporter assays in PD-1/PD-L1-dependent cell systems (e.g., Jurkat T-cells engineered with PD-1 and NFAT-luciferase) validate functional inhibition. Dose-response curves are plotted to calculate IC50 .

Basic: What experimental models are used to evaluate this compound efficacy?

  • In vitro : Co-culture systems (e.g., human PBMCs + PD-L1+ tumor cells) measure T-cell proliferation and IFN-γ secretion via ELISpot or flow cytometry .
  • In vivo : Syngeneic murine models (e.g., MC38 colon carcinoma) treated with this compound (1–10 mg/kg, intraperitoneal) assess tumor growth inhibition and immune cell infiltration via IHC (CD8+ T-cells) .

Advanced: How can this compound be optimized for combination therapy with other immunotherapies?

Combination strategies require dose-escalation studies to minimize overlapping toxicities and maximize synergy:

  • Sequential dosing : Administer this compound after CTLA-4 inhibitors (e.g., ipilimumab) to amplify T-cell priming .
  • Biomarker-driven pairing : Use RNA-seq to identify tumor microenvironments with upregulated chemokines (e.g., CXCL9/10) that synergize with this compound .
  • Immune monitoring : Track peripheral T-cell clonality via TCR sequencing to assess repertoire expansion .

Advanced: How do researchers address contradictions in PD-L1 expression as a predictive biomarker for this compound response?

Discrepancies arise from assay variability (e.g., antibody clones, scoring thresholds). Mitigation strategies include:

  • Standardized IHC protocols : Use validated antibodies (e.g., 22C3 or SP142) and harmonized scoring systems (e.g., tumor proportion score) .
  • Multiplex spatial profiling : Platforms like CODEX or NanoString GeoMx correlate PD-L1 expression with immune cell spatial distribution .
  • Meta-analysis : Pool data from preclinical models to identify response thresholds (e.g., ≥1% PD-L1+ tumor cells) .

Advanced: What mechanisms underlie resistance to this compound in PD-L1+ tumors?

Resistance may involve compensatory immune checkpoints (e.g., LAG-3, TIM-3) or dysregulated IFN-γ signaling:

  • Phosphoproteomics : Identify hyperactivated JAK/STAT pathways in non-responders .
  • Single-cell RNA-seq : Reveal myeloid-derived suppressor cell (MDSC) enrichment in resistant tumors .
  • CRISPR screens : Knock out candidate genes (e.g., PTEN, β-catenin) to validate their role in resistance .

Advanced: How can structural insights into this compound binding inform analog design?

  • X-ray crystallography : Resolve the this compound–PD-L1 complex to identify critical binding residues (e.g., PD-L1 Met115, Tyr123) .
  • Molecular dynamics simulations : Predict analog stability and off-target effects by modeling interactions with PD-L1 .
  • Alanine scanning mutagenesis : Validate functional epitopes by mutating PD-L1 contact sites .

Advanced: How should researchers statistically analyze conflicting efficacy data across this compound studies?

  • Bayesian hierarchical models : Account for heterogeneity in trial designs (e.g., dosing schedules, patient cohorts) .
  • Sensitivity analysis : Test robustness of conclusions by excluding outlier datasets .
  • Preclinical-to-clinical translation : Use RECIST 1.1 criteria in animal models to align with clinical trial endpoints .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.